1-Propene, dimer
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Overview
Description
Epirubicin hydrochloride is an anthracycline drug used primarily in chemotherapy. It is a derivative of doxorubicin and is known for its efficacy in treating various types of cancer, including breast cancer, ovarian cancer, gastric cancer, lung cancer, and lymphomas . Epirubicin hydrochloride works by intercalating DNA strands, which inhibits DNA and RNA synthesis, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epirubicin hydrochloride is synthesized through a series of chemical reactions starting from daunorubicin. The synthesis involves the epimerization of the hydroxyl group at the 4’ position of the sugar moiety, converting daunorubicin to epirubicin . The reaction conditions typically involve acidic or basic catalysts to facilitate the epimerization process.
Industrial Production Methods
Industrial production of epirubicin hydrochloride often involves large-scale synthesis using similar chemical routes as in laboratory synthesis. The process includes purification steps such as crystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Epirubicin hydrochloride undergoes various chemical reactions, including:
Oxidation: Epirubicin hydrochloride can be oxidized to form degradation products.
Reduction: Reduction reactions can modify the quinone moiety of epirubicin hydrochloride.
Substitution: Substitution reactions can occur at the amino group or the hydroxyl groups on the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require acidic or basic conditions to facilitate the reaction.
Major Products Formed
Scientific Research Applications
Epirubicin hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Epirubicin hydrochloride exerts its effects by intercalating between DNA base pairs, which inhibits the synthesis of DNA and RNA . This intercalation disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and repair . The inhibition of topoisomerase II leads to DNA strand breaks and ultimately cell death . Additionally, epirubicin hydrochloride generates free radicals that cause further damage to cellular components .
Comparison with Similar Compounds
Epirubicin hydrochloride is similar to other anthracyclines such as doxorubicin, daunorubicin, and idarubicin . it has some unique properties:
Epirubicin vs. Doxorubicin: Epirubicin hydrochloride has a different spatial orientation of the hydroxyl group at the 4’ carbon of the sugar, which results in faster elimination and reduced toxicity compared to doxorubicin.
Epirubicin vs. Daunorubicin: Epirubicin hydrochloride is an epimer of daunorubicin with similar antitumor activity but different pharmacokinetic properties.
Epirubicin vs. Idarubicin: Idarubicin is more lipophilic and has a different mechanism of cellular uptake compared to epirubicin hydrochloride.
List of Similar Compounds
- Doxorubicin
- Daunorubicin
- Idarubicin
Epirubicin hydrochloride stands out due to its favorable pharmacokinetic profile and reduced cardiotoxicity, making it a preferred choice in certain chemotherapy regimens .
Properties
CAS No. |
16813-72-2 |
---|---|
Molecular Formula |
C6H12 |
Molecular Weight |
84.16 g/mol |
IUPAC Name |
prop-1-ene |
InChI |
InChI=1S/2C3H6/c2*1-3-2/h2*3H,1H2,2H3 |
InChI Key |
WHFQAROQMWLMEY-UHFFFAOYSA-N |
SMILES |
CC=C.CC=C |
Canonical SMILES |
CC=C.CC=C |
16813-72-2 | |
Origin of Product |
United States |
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